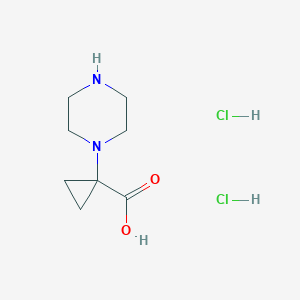
ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate involves several chemical reactions that contribute to its unique structure. The process includes the formation of the 1,2,4-triazoline ring and the attachment of the ethyl acetate substituent, which exhibits specific orientations and bonding patterns as part of its synthesis process (Karczmarzyk et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the planarity of the 1,2,4-triazoline ring and the almost planar nature of the ethyl acetate substituent. This structure facilitates specific angles and hydrogen bonding patterns within crystals, contributing to its stability and interactions (Karczmarzyk et al., 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that define its reactivity and functional applications. These include its participation in hydrogen bonds and its ability to form stable chains and frameworks in crystalline structures, which are significant for its chemical behavior (Karczmarzyk et al., 2012).
Physical Properties Analysis
The compound's physical properties, such as crystallinity and planarity, are closely related to its molecular structure. The detailed crystallographic analysis reveals how molecules are linked through hydrogen bonds into chains, affecting its physical state and solubility (Karczmarzyk et al., 2012).
Applications De Recherche Scientifique
Synthesis of Novel Compounds : Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate serves as a precursor in the synthesis of a variety of novel compounds. For instance, it has been used in the one-pot synthesis of 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, which have potential applications in medicinal chemistry (El-Sherief et al., 2011).
Corrosion Inhibition : This chemical has been evaluated as a corrosion inhibitor. Its adsorption characteristics on metal surfaces in acidic and neutral solutions suggest its potential use in preventing metal corrosion, which is crucial in various industrial applications (Allam, 2007).
Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant potential against various microorganisms, highlighting their application in developing new antimicrobial agents (Özil et al., 2015).
Coordination Polymers and Frameworks : It has been used in the creation of coordination polymers and frameworks with transition metals. These materials have potential applications in catalysis and material science due to their unique structural properties (Hu et al., 2016).
Pharmacological Properties : Certain derivatives have been synthesized and investigated for their pharmacological properties, particularly in the context of central nervous system effects in animal models (Maliszewska-Guz et al., 2005).
Crystallographic Studies : The compound has been analyzed through crystallographic studies, providing insights into its structural characteristics. Such information is crucial for understanding its reactivity and interactions in various chemical processes (Karczmarzyk et al., 2012).
Schiff Base Synthesis : This compound has been used in the synthesis of Schiff bases, which are important intermediates in organic synthesis and have various applications, including in medicinal chemistry and material science (Mobinikhaledi et al., 2010).
Antileishmanial Activity : Derivatives of this compound have been theoretically studied for their potential antileishmanial activity, which is significant in the search for new treatments for leishmaniasis (Süleymanoğlu et al., 2017).
Antimicrobial and Antifungal Agents : Novel triazole derivatives have been synthesized and evaluated as antimicrobial and antifungal agents. This research opens up possibilities for developing new drugs in the fight against infectious diseases (Dave et al., 2007).
Cancer Research : Some 1,2,4-triazole derivatives have shown promise in inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer, suggesting potential applications in cancer therapy (Šermukšnytė et al., 2022).
Propriétés
IUPAC Name |
ethyl 2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5-8-9-7(13)10(5)2/h3-4H2,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXNUMLIHGOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)


![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)



![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)
![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)